

Application Notes and Protocols for Pterodon-Derived Compounds as Potential Leishmanicidal Agents

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Compound of Interest					
Compound Name:	Pterodondiol				
Cat. No.:	B1156621	Get Quote			

Topic: Leishmanicidal Potential of Compounds Derived from Pterodon Species

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "**Pterodondiol**" did not yield specific results. The following information is based on research on extracts from Pterodon species (e.g., Pterodon emarginatus, Pterodon pubescens) and their active constituents, such as geranylgeraniol, which have demonstrated leishmanicidal activity.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments are limited by issues of toxicity, resistance, and cost, necessitating the discovery of new therapeutic agents. Natural products are a promising source of novel antileishmanial compounds. Extracts from plants of the Pterodon genus, native to Brazil, have shown significant activity against Leishmania species. These extracts are rich in compounds like geranylgeraniol and vouacapan diterpenes, which are believed to be responsible for their leishmanicidal effects.[1] This document provides a summary of the available data and detailed protocols for the evaluation of these compounds as potential leishmanicidal agents.



Data Presentation: Leishmanicidal Activity and Cytotoxicity

The following tables summarize the quantitative data on the in vitro activity of extracts and compounds from Pterodon species against Leishmania parasites and mammalian cells.

Table 1: Leishmanicidal Activity of Pterodon spp. Extracts and Geranylgeraniol

Compound/Ext ract	Leishmania Species	Parasite Stage	IC50 (µg/mL)	Reference
Standardized Geranylgeraniol Extract	L. guyanensis	Not Specified	6.25	[2]
P. pubescens oil (free)	L. amazonensis	Intracellular amastigotes	~720	[1]
P. pubescens oil (nanoemulsion)	L. amazonensis	Intracellular amastigotes	~36	[1]

Table 2: Cytotoxicity of Pterodon spp. Extracts and Geranylgeraniol against Mammalian Cells

Compound/Extract	Cell Line	CC50 (µg/mL)	Reference
Geranylgeraniol	3T3	15.5	[2][3]
Geranylgeraniol	RAW 264.7	12.2	[2][3]
P. pubescens oil (free)	Macrophages	~36	[1]

Proposed Mechanism of Action

Research suggests that the leishmanicidal activity of compounds derived from Pterodon species, such as geranylgeraniol, may involve multiple mechanisms:

• Inhibition of Sterol Biosynthesis:In silico studies suggest that geranylgeraniol may act by interfering with the biosynthesis of sterols in Leishmania.[2][3] It is proposed that



geranylgeraniol causes steric hindrance at the active site of the enzyme CYP51 (lanosterol 14α -demethylase), a key enzyme in the ergosterol biosynthesis pathway, which is essential for the parasite's membrane integrity and function.[2][3][4][5]

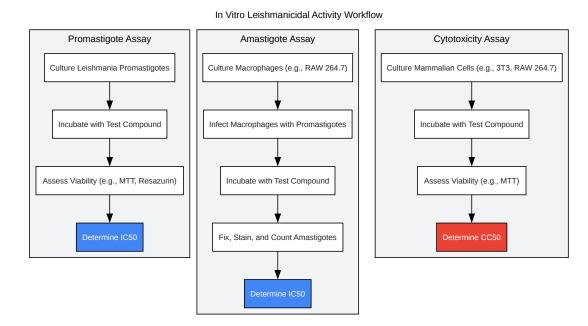
- Induction of Apoptosis-like Cell Death: Many antileishmanial compounds exert their effect by inducing programmed cell death in the parasite.[6] While not directly demonstrated for Pterodon-derived compounds in the provided search results, this is a common mechanism for natural products. Hallmarks of apoptosis in Leishmania include the formation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane potential, DNA fragmentation, and externalization of phosphatidylserine.[6][7]
- Immunomodulatory Effects: Standardized extracts containing geranylgeraniol have been shown to promote a significant increase in macrophage infection, leading to greater internalization and destruction of the parasite.[2][3] This suggests an immunomodulatory role, enhancing the phagocytic and microbicidal activities of macrophages.[2][3]

Signaling Pathway and Experimental Workflow Diagrams



Proposed Mechanism of Action of Geranylgeraniol Geranylgeraniol Inhibits Modulates CYP51 (Sterol Biosynthesis) Macrophage **Ergosterol Depletion** Enhanced Phagocytosis & Microbicidal Activity Membrane Disruption Apoptosis-like Cell Death Parasite Death





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